molecular formula C12H19O5P B13709358 Diethyl (2,4-Dimethoxyphenyl)phosphonate

Diethyl (2,4-Dimethoxyphenyl)phosphonate

Cat. No.: B13709358
M. Wt: 274.25 g/mol
InChI Key: RUIRKZJGNPGUFM-UHFFFAOYSA-N
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Description

Diethyl (2,4-Dimethoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,4-dimethoxyphenyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate . Another method includes the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation . This reaction is efficient and retains the configuration at the phosphorus center.

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes. The Michaelis-Arbuzov reaction is widely used due to its simplicity and high yield. Additionally, advancements in catalytic methods, such as palladium-catalyzed cross-coupling, have improved the efficiency and scalability of industrial production .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,4-dimethoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl (2,4-dimethoxyphenyl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The phosphonate group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2,4-dimethoxyphenyl)phosphonate is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific electronic and steric characteristics .

Properties

Molecular Formula

C12H19O5P

Molecular Weight

274.25 g/mol

IUPAC Name

1-diethoxyphosphoryl-2,4-dimethoxybenzene

InChI

InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)12-8-7-10(14-3)9-11(12)15-4/h7-9H,5-6H2,1-4H3

InChI Key

RUIRKZJGNPGUFM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)OC)OC)OCC

Origin of Product

United States

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